heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate
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Overview
Description
Heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is a synthetic compound primarily used in lipid nanoparticle delivery systems for mRNA vaccines. This compound is characterized by its long aliphatic chains and ester linkages, which contribute to its amphiphilic nature, making it suitable for encapsulating and delivering nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate involves multiple steps:
Esterification: The initial step involves the esterification of heptadecan-9-ol with a suitable carboxylic acid derivative to form the heptadecan-9-yloxy group.
Amidation: The intermediate product is then subjected to amidation with 6-oxohexanoic acid to form the 6-oxohexyl group.
Alkylation: The final step involves the alkylation of the intermediate with 2-hydroxyethylamine to introduce the 2-hydroxyethylamino group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amidation reactions under controlled conditions. The reactions are carried out in the presence of catalysts and solvents to enhance the yield and purity of the final product. The process also includes purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.
Biology: In the development of lipid nanoparticle delivery systems for gene therapy and mRNA vaccines.
Medicine: As a component in drug delivery systems to enhance the bioavailability and stability of therapeutic agents.
Industry: In the formulation of cosmetics and personal care products due to its amphiphilic properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable lipid nanoparticles. These nanoparticles encapsulate nucleic acids or other therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. The molecular targets include cell membrane receptors and intracellular pathways involved in endocytosis and nucleic acid release.
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Heptyl 8-[(6-heptadecan-9-yloxy)-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate
Uniqueness
Heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is unique due to its specific combination of long aliphatic chains and functional groups, which provide optimal properties for lipid nanoparticle formation and stability. This makes it particularly effective in mRNA vaccine delivery systems compared to other similar compounds .
Properties
Molecular Formula |
C38H75NO5 |
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Molecular Weight |
626.0 g/mol |
IUPAC Name |
heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate |
InChI |
InChI=1S/C38H75NO5/c1-4-7-10-13-15-20-27-36(28-21-16-14-11-8-5-2)44-38(42)30-23-19-25-32-39(33-34-40)31-24-18-22-29-37(41)43-35-26-17-12-9-6-3/h36,40H,4-35H2,1-3H3 |
InChI Key |
VODUQGMEOAOUJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCC(=O)OCCCCCCC)CCO |
Origin of Product |
United States |
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